
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide, also known as DPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPAA belongs to the class of sulfonamide compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential use in various research fields.
作用机制
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide is believed to exert its effects through the modulation of ion channels, specifically the voltage-gated sodium channels. This compound has been shown to increase the activity of these channels, leading to an increase in the influx of sodium ions into the cell. This can lead to changes in the membrane potential and the generation of action potentials. This compound has also been shown to inhibit the activity of certain potassium channels, which can further enhance the effects of sodium influx.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can increase the release of neurotransmitters, such as dopamine and glutamate, from neurons. This compound has also been shown to increase the activity of certain enzymes, such as acetylcholinesterase, which can lead to changes in neurotransmitter levels. In vivo studies have shown that this compound can produce analgesic effects, which may be due to its modulation of ion channels.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide has several advantages for use in lab experiments. It is a stable and reliable compound that can be synthesized in high yields and purity. This compound is also relatively inexpensive compared to other compounds used in research. However, this compound has some limitations. It has limited solubility in water, which can make it difficult to work with in certain experiments. This compound also has a relatively short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for research on N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide. One potential area of research is the development of new drugs for the treatment of neurological disorders. This compound has been shown to modulate the activity of ion channels that are involved in these disorders, and further research may lead to the discovery of new drugs with improved efficacy and safety profiles. Another area of research is the use of this compound as a scaffold for the design of new drugs with improved pharmacokinetic properties. This compound has a unique chemical structure that may be useful in the development of new drugs with improved bioavailability and half-life. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, which may lead to new insights into its potential uses in research.
合成方法
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide can be synthesized through a multistep process starting from 2,4-dimethylphenylamine and propylthiol. The reaction involves the formation of an intermediate, which is then converted to this compound through a series of chemical reactions. The synthesis of this compound has been optimized to achieve high yields and purity, making it a reliable compound for research purposes.
科学研究应用
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide has been studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of certain ion channels, which can lead to the discovery of new drugs for the treatment of neurological disorders. In pharmacology, this compound has been studied for its potential use as a scaffold for the design of new drugs with improved pharmacokinetic properties. In medicinal chemistry, this compound has been used as a building block for the synthesis of novel compounds with potential therapeutic applications.
属性
分子式 |
C13H19NOS |
|---|---|
分子量 |
237.36 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)-2-propylsulfanylacetamide |
InChI |
InChI=1S/C13H19NOS/c1-4-7-16-9-13(15)14-12-6-5-10(2)8-11(12)3/h5-6,8H,4,7,9H2,1-3H3,(H,14,15) |
InChI 键 |
QYKUCVGBPOFUHA-UHFFFAOYSA-N |
SMILES |
CCCSCC(=O)NC1=C(C=C(C=C1)C)C |
规范 SMILES |
CCCSCC(=O)NC1=C(C=C(C=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254605.png)
![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)
![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)
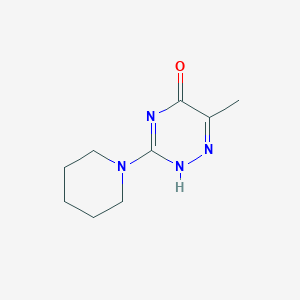
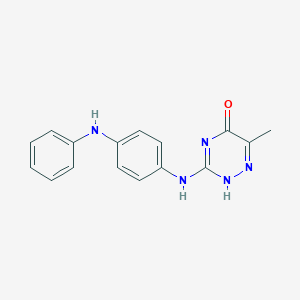
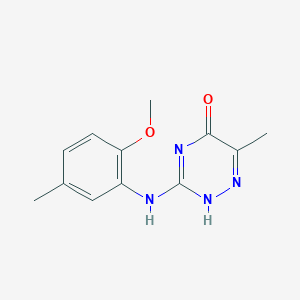


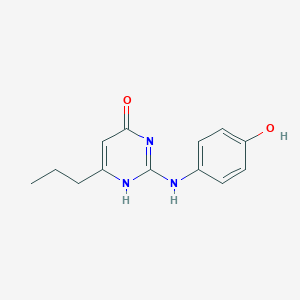
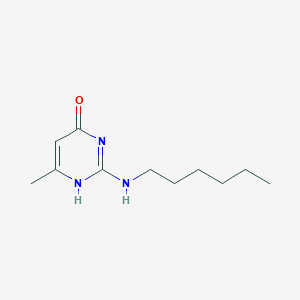
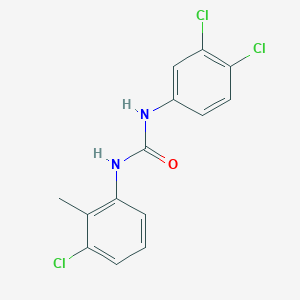
![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)
![N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B254630.png)